molecular formula C4H9Cl2N B2800828 3-(Chloromethyl)azetidine hydrochloride CAS No. 2231675-63-9

3-(Chloromethyl)azetidine hydrochloride

Cat. No.: B2800828
CAS No.: 2231675-63-9
M. Wt: 142.02
InChI Key: WREIYCJCRFYNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)azetidine hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of azetidine, a four-membered ring structure with significant ring strain, which contributes to its unique reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and polymer science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of catalysts and solvents is crucial to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of polar solvents and catalysts to facilitate the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various azetidine derivatives, while ring-opening reactions can produce linear amine compounds .

Scientific Research Applications

3-(Chloromethyl)azetidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)azetidine hydrochloride involves its reactivity due to the ring strain of the azetidine ring. The compound can undergo nucleophilic substitution and ring-opening reactions, which are facilitated by the presence of the chlorine atom. These reactions can lead to the formation of various derivatives with potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)azetidine hydrochloride is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new therapeutic agents .

Properties

IUPAC Name

3-(chloromethyl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN.ClH/c5-1-4-2-6-3-4;/h4,6H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREIYCJCRFYNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.